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molecular formula C8H8N2 B1218963 1H-indol-2-amine CAS No. 56480-48-9

1H-indol-2-amine

Cat. No. B1218963
M. Wt: 132.16 g/mol
InChI Key: IHWDSEPNZDYMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951848B2

Procedure details

2-Methyl-5-(nonafluorobutane-1-sulfonyloxy)-1H-indole-3-carboxylic acid benzyl ester (0.480 g, 0.85 mmol, 1 eq, Example 52, Step A) was dissolved in dry THF (10 mL) under Ar. Triethylamine (0.223 mL, 1.6 mmol, 2.0 eq) was added followed by the addition of copper (1) iodide (0.008 g, 0.04 mmol, 5 mol %), dichloropalladium (II) bis-diphenylphosphinoferrocene (0.016 g, 0.02 mmol, 2 mol %), and N,N-dimethylpropargylamine (0.184 mL, 1.6 mmol, 2 eq). The reaction mixture was stirred at 80° C. and followed by TLC (ethyl acetate/methanol/triethylamine 87/10/3). After 48 hours, the reaction was loaded on silica gel and chromatographed, (ethyl acetate/methanol/triethylamine 87/10/3). The resulting product was contaminated with bis-alkyne side product, and was further purified using reverse-phase prep-HPLC 10%-1 00% Acetonitrile/water, 0.1% TFA. 0.070 g (18% yield) of the indole-amine was obtained as a brown semisolid: LC/MS (ESI+) 347 (M+1).
Name
2-Methyl-5-(nonafluorobutane-1-sulfonyloxy)-1H-indole-3-carboxylic acid benzyl ester
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.223 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate methanol triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.184 mL
Type
reactant
Reaction Step Four
Name
copper (1) iodide
Quantity
0.008 g
Type
catalyst
Reaction Step Four
Quantity
0.016 g
Type
catalyst
Reaction Step Four
Yield
18%

Identifiers

REACTION_CXSMILES
C(OC([C:11]1[C:19]2[C:14](=[CH:15][CH:16]=[C:17](OS(C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)(=O)=O)[CH:18]=2)[NH:13][C:12]=1C)=O)C1C=CC=CC=1.C([N:40](CC)CC)C.CN(CC#C)C.C(OCC)(=O)C.CO.C(N(CC)CC)C>C1COCC1.[Cu]I.C1(P([C-]2C=CC=C2)C2C=CC=CC=2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].Cl[Pd]Cl>[NH:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:11]=[C:12]1[NH2:40] |f:3.4.5,8.9.10.11|

Inputs

Step One
Name
2-Methyl-5-(nonafluorobutane-1-sulfonyloxy)-1H-indole-3-carboxylic acid benzyl ester
Quantity
0.48 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1=C(NC2=CC=C(C=C12)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.223 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
ethyl acetate methanol triethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CO.C(C)N(CC)CC
Step Four
Name
Quantity
0.184 mL
Type
reactant
Smiles
CN(C)CC#C
Name
copper (1) iodide
Quantity
0.008 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.016 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)[C-]1C=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2].Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
chromatographed
CUSTOM
Type
CUSTOM
Details
was further purified

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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